
2,4-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DB2313, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DB2313 is a benzothiazole derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Synthesized derivatives of benzamide, including compounds similar to the queried chemical, have shown significant proapoptotic activity in melanoma cell lines. Notably, a specific compound demonstrated a substantial growth inhibition at a concentration of 10 µM, exhibiting anticancer activity with IC50 values ranging between 85–95 µM against melanoma cancer cell line MDA–MB435. These compounds also acted as inhibitors for various human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Antibacterial and Antimicrobial Properties
- Research on benzothiazole derivatives, including the queried chemical, indicates their potential in antibacterial and antimicrobial applications. One study synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, revealing significant in vitro antibacterial activities against strains such as E. coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa (Obasi et al., 2017).
- Another study synthesized various benzothiazole derivatives and screened them for antimicrobial activities, demonstrating significant efficacy against several microbial strains (Bhusari et al., 2008).
Cardiac Electrophysiological Activity
- N-Substituted imidazolylbenzamides, similar in structure to the queried compound, were studied for their cardiac electrophysiological activity. Certain compounds in this class exhibited potency in in vitro Purkinje fiber assays, comparable to known selective class III agents used in clinical trials (Morgan et al., 1990).
Synthesis and Reactivity in Chemical Studies
- The queried compound, as part of the benzothiazole derivatives family, is involved in various synthetic and chemical reactivity studies. For instance, a study focused on the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, demonstrating its potential as a versatile synthon in the formation of new ketones and heterocycles (Farag et al., 1997).
Corrosion Inhibition
- Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions. The efficiency of these inhibitors was determined through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, showing high inhibition efficiencies and potential for industrial applications (Hu et al., 2016).
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-5-3-10(18)8-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWSNGURDGQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)
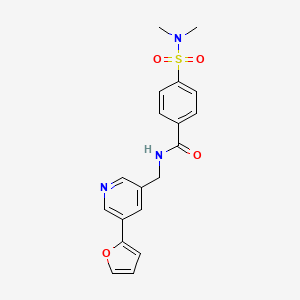
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
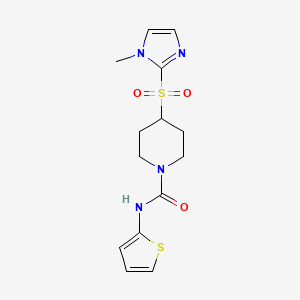
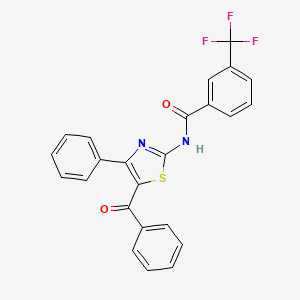
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)
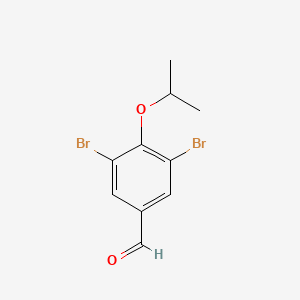
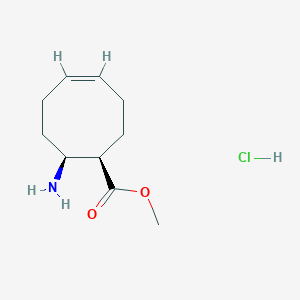
![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)

![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)
